molecular formula C39H58O4 B085759 CoQ6 CAS No. 1065-31-2

CoQ6

Cat. No. B085759
CAS RN: 1065-31-2
M. Wt: 590.9 g/mol
InChI Key: GXNFPEOUKFOTKY-LPHQIWJTSA-N
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Description

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid molecule that plays a crucial role in the mitochondrial respiratory chain across all domains of life. CoQ6, specifically, refers to a gene and its associated enzyme involved in the biosynthesis of CoQ. The enzyme encoded by the COQ6 gene in Saccharomyces cerevisiae is identified as a mitochondrial flavin-dependent monooxygenase required for one or more steps in the synthesis of CoQ (Gin et al., 2003). This enzyme is crucial for the hydroxylation of the benzoquinone ring, an essential step in the production of CoQ.

Synthesis Analysis

The synthesis of CoQ involves several enzymes, with Coq6 playing a pivotal role in the hydroxylation of the benzoquinone precursor. Coq6 is specifically required for the C5-hydroxylation reaction in the biosynthesis process. The enzyme works in conjunction with other proteins, such as ferredoxin Yah1 and ferredoxin reductase Arh1, to facilitate this reaction. Hydroxylated analogs of 4-hydroxybenzoic acid can restore Q biosynthesis in Saccharomyces cerevisiae coq6 mutants, demonstrating the enzyme's function in the biosynthesis pathway (Ozeir et al., 2011).

Molecular Structure Analysis

Coq6's molecular structure is characterized by its function as a flavin-dependent monooxygenase. The enzyme's structure includes a mitochondrial targeting sequence that ensures its localization to the matrix side of the inner mitochondrial membrane. This localization is crucial for its role in CoQ biosynthesis. The enzyme structure, based on sequence homology to known proteins, suggests its function in the hydroxylation process necessary for CoQ synthesis (Gin et al., 2003).

Chemical Reactions and Properties

Coq6 is involved in the hydroxylation of the Q biosynthetic intermediate, 3-hexaprenyl-4-hydroxybenzoic acid, to produce CoQ. This reaction is essential for the continuation of the CoQ biosynthesis pathway. The enzyme's activity and specificity for its substrate underscore its importance in the chemical reactions leading to CoQ production. The interaction between Coq6 and its substrate within the mitochondrial matrix highlights the enzyme's role in the biosynthetic process (Gin et al., 2003).

Physical Properties Analysis

The physical properties of Coq6, including its localization to the inner mitochondrial membrane and its interaction with other components of the CoQ biosynthesis pathway, are critical for its function. The enzyme's peripheral membrane protein nature allows it to interact with the mitochondrial inner membrane, facilitating the access of substrates to the enzyme's active site. This interaction is crucial for the enzyme's role in CoQ biosynthesis (Gin et al., 2003).

Chemical Properties Analysis

Coq6's role as a flavin-dependent monooxygenase defines its chemical properties, including its requirement for flavin adenine dinucleotide (FAD) as a cofactor for its enzymatic activity. The enzyme's activity involves the hydroxylation of specific substrates within the CoQ biosynthesis pathway, highlighting its specificity and importance in the production of CoQ. The chemical nature of the reactions catalyzed by Coq6 underscores its essential role in mitochondrial function and energy production (Gin et al., 2003).

Scientific Research Applications

  • CoQ6 Gene in Coenzyme Q Biosynthesis : The COQ6 gene, responsible for CoQ biosynthesis, was isolated through functional complementation in Saccharomyces cerevisiae. COQ6 is not an essential gene, and mutants show impaired growth on nonfermentable carbon sources and lack CoQ synthesis (Gin, Hsu, Rothman, Jonassen, Lee, Tzagoloff, & Clarke, 2003).

  • Structural Insights into Coq6 : Biochemical studies revealed that Coq6 is a flavoprotein using FAD as a cofactor. Molecular dynamics and substrate docking calculations identified a putative access channel for Coq6, crucial for its function in CoQ biosynthesis (Ismail, Leroux, Smadja, Gonzalez, Lombard, Pierrel, Mellot‐Draznieks, & Fontecave, 2016).

  • Vanillic Acid in CoQ Biosynthesis : Vanillic acid (VA) was found to restore CoQ biosynthesis and ATP production in human cells lacking functional COQ6. This suggests VA's potential as a treatment compound for CoQ deficiency due to COQ6 mutations (Acosta Lopez, Trevisson, Canton, Vázquez-Fonseca, Morbidoni, Baschiera, Frasson, Pelosi, Rascalou, Desbats, Alcázar-Fabra, Ríos, Sánchez-García, Basso, Navas, Pierrel, Brea-Calvo, & Salviati, 2019).

  • Regulation of CoQ Biosynthesis : The biosynthesis of CoQ in yeast involves a multienzyme complex. Studies suggest that Coq6 plays a critical role in this process, influencing the formation of the CoQ biosynthesis complex (González-Mariscal, García-Testón, Padilla, Martín-Montalvo, Pomares-Viciana, Vázquez-Fonseca, Gandolfo-Domínguez, & Santos-Ocaña, 2014).

  • Effect of Vanillic Acid on COQ6 Mutants : Vanillic acid was shown to restore respiratory growth in yeast Δcoq6 cells expressing mutant human COQ6, highlighting its therapeutic potential for COQ6 patients (Doimo, Trevisson, Airik, Bergdoll, Santos-Ocaña, Hildebrandt, Navas, Pierrel, & Salviati, 2014).

  • COQ6 Mutations and Renal Disease : Mutations in COQ6 can lead to primary coenzyme Q10 deficiency, characterized by nephrotic syndrome and sensorineural hearing loss. This research expands our understanding of the clinical features associated with COQ6 mutations (Wang, Zheng, Zhang, Tian, Fang, Qi, Du, Chen, Chen, Li, Shen, & Wang, 2022).

  • Interacting Partners of Yeast Coq6 : Research on the interacting partners of Coq6 in yeast revealed specific interactions within the polypeptide complex required for Q biosynthesis, indicating a complex interplay of proteins for effective CoQ synthesis (Osonkie & Clarke, 2006).

  • Biosynthesis and Bioproduction of Coenzyme Q10 : Studies on the biosynthesis of CoQ in yeasts, particularly Saccharomyces cerevisiae and Schizosaccharomyces pombe, have contributed to understanding CoQ biosynthesis among eukaryotes. This research also highlights the commercial aspects of CoQ in yeasts and other organisms (Kawamukai, 2009).

Future Directions

Future research could focus on elucidating the prerequisites for animal coenzyme Q biosynthesis . This could involve constructing the entire metabolon in vitro to reveal the enzymes responsible for the uncharacterized steps and capture the biosynthetic pathway in vitro .

properties

IUPAC Name

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H58O4/c1-28(2)16-11-17-29(3)18-12-19-30(4)20-13-21-31(5)22-14-23-32(6)24-15-25-33(7)26-27-35-34(8)36(40)38(42-9)39(43-10)37(35)41/h16,18,20,22,24,26H,11-15,17,19,21,23,25,27H2,1-10H3/b29-18+,30-20+,31-22+,32-24+,33-26+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNFPEOUKFOTKY-LPHQIWJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H58O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318106
Record name Coenzyme Q6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coenzyme Q6

CAS RN

1065-31-2
Record name Coenzyme Q6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ubiquinone 6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001065312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coenzyme Q6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Coenzyme Q6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UBIQUINONE 30
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9HU3BD5Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,440
Citations
M Ozeir, U Mühlenhoff, H Webert, R Lill, M Fontecave… - Chemistry & biology, 2011 - cell.com
… is dependent on Coq6. We show that a Dcoq6 strain expressing inactive COQ6 alleles or … pathway that establish that the monooxygenase Coq6 is specifically required for the C5-…
Number of citations: 109 www.cell.com
SF Heeringa, G Chernin, M Chaki… - The Journal of …, 2011 - Am Soc Clin Investig
… in coq6-deficient yeast. Furthermore, knockdown of Coq6 in podocyte cell lines and coq6 in … In rats, COQ6 was located within cell processes and the Golgi apparatus of renal glomerular …
Number of citations: 417 www.jci.org
M Doimo, E Trevisson, R Airik, M Bergdoll… - … et Biophysica Acta (BBA …, 2014 - Elsevier
… two different human COQ6 isoforms and the mutations found in patients. COQ6 isoform a can … vanillic acid, could therefore represent an interesting therapeutic option for COQ6 patients. …
Number of citations: 81 www.sciencedirect.com
M Ozeir, L Pelosi, A Ismail, C Mellot-Draznieks… - Journal of Biological …, 2015 - ASBMB
… monooxygenase Coq6… Coq6 that abrogate the C4-deamination activity, whereas preserving the C5-hydroxylation activity. Several results support that the deletion of Coq9 impacts Coq6…
Number of citations: 42 www.jbc.org
P Gin, AY Hsu, SC Rothman, T Jonassen… - Journal of Biological …, 2003 - ASBMB
… ), we find COQ6 to be a nonessential gene. Here we show the Coq6 polypeptide is imported … with other known hydroxylases, the proposed function of Coq6 polypeptide is that of a flavin-…
Number of citations: 89 www.jbc.org
I González-Mariscal, A Martín-Montalvo… - Microbial Cell, 2017 - ncbi.nlm.nih.gov
Coenzyme Q is an essential lipid with redox capacity that is present in all organisms. In yeast its biosynthesis depends on a multiprotein complex in which Coq7 protein has both …
Number of citations: 15 www.ncbi.nlm.nih.gov
MJ Acosta Lopez, E Trevisson, M Canton… - … Medicine and Cellular …, 2019 - hindawi.com
… a human cell line lacking functional COQ6 using CRISPR/Cas9 … Finally, we show that COQ6 isoform c (transcript NM_182480) … of patients with CoQ deficiency due to COQ6 mutations. …
Number of citations: 37 www.hindawi.com
M Gigante, S Diella, L Santangelo, E Trevisson… - Clin Genet, 2017 - academia.edu
… the link between heterozygous COQ6 mutations and schwannomatosis becomes … COQ6 gene for Schwannomas carriers [5]. The most frequent glomerular lesion associated with COQ6 …
Number of citations: 26 www.academia.edu
A Ismail, V Leroux, M Smadja, L Gonzalez… - PLoS Computational …, 2016 - journals.plos.org
… studies that Coq6 is a flavoprotein using FAD as a cofactor. Homology models of the Coq6-… We identify a putative access channel for Coq6 in a wild type model and propose in silico …
Number of citations: 10 journals.plos.org
R Justine Perrin, C Rousset‐Rouvière, F Garaix… - JIMD …, 2020 - Wiley Online Library
… we asked for molecular study of COQ6 gene: genetic analysis detected a missense mutation c.1058C>A (p.Ala353Asp) in homozygous state in exon 9 of the COQ6 gene. The same …
Number of citations: 10 onlinelibrary.wiley.com

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